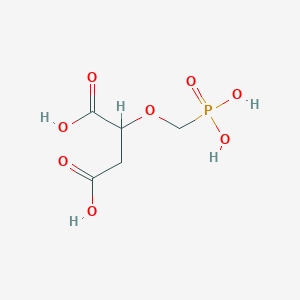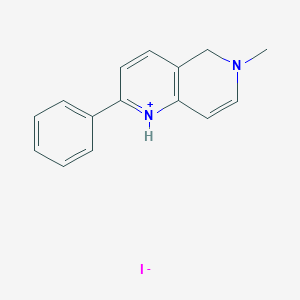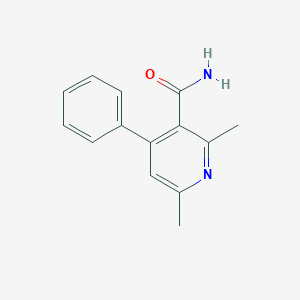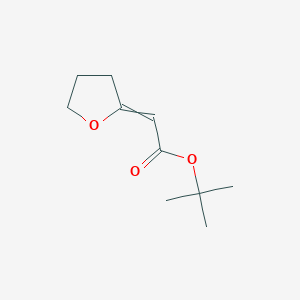
tert-Butyl (oxolan-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (oxolan-2-ylidene)acetate: is an organic compound with the molecular formula C₉H₁₄O₃. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a tert-butyl group and an oxolan-2-ylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl (oxolan-2-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acetate with oxolan-2-one under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving high yields and product purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (oxolan-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but often involve the use of strong acids or bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl (oxolan-2-ylidene)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl (oxolan-2-ylidene)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its unique structure allows it to participate in a variety of chemical processes, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
tert-Butyl acetate: A related compound with similar chemical properties but different applications.
tert-Butyl formate: Another ester with a tert-butyl group, used in different industrial processes.
tert-Butyl alcohol: A common solvent and reagent in organic chemistry.
Uniqueness: tert-Butyl (oxolan-2-ylidene)acetate is unique due to its specific structure, which combines a tert-butyl group with an oxolan-2-ylidene moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
61540-33-8 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
tert-butyl 2-(oxolan-2-ylidene)acetate |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)13-9(11)7-8-5-4-6-12-8/h7H,4-6H2,1-3H3 |
InChI Key |
NKMYXGPETCHPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=C1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-phenyl-](/img/structure/B14570927.png)

![Oxazolo[3,2-a]pyridinium, 2-(4-methylphenyl)-, perchlorate](/img/structure/B14570931.png)
![Benzo[h]quinazolin-2-amine, 4-ethoxy-5,6-dihydro-](/img/structure/B14570935.png)


![14-Thiabicyclo[8.3.1]tetradec-5-ene](/img/structure/B14570946.png)
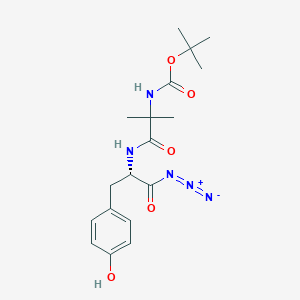
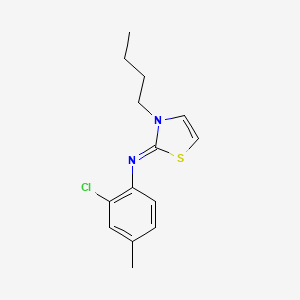

![4-[(E)-(2,6-Dibromo-4-nitrophenyl)diazenyl]-3-ethoxy-N,N-diethylaniline](/img/structure/B14570975.png)
